molecular formula C30H47NO3 B1574300 Calcitriol Derivatives

Calcitriol Derivatives

Cat. No.: B1574300
M. Wt: 469.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Calcitriol Derivatives is a vitamin D3 analog. ,

Scientific Research Applications

Plant Distribution and Yield Optimization

  • Calcitriol derivatives are present in different parts of the Solanum glaucophyllum plant, including leaves, berries, stems, and roots, in both aglycone and glycoside forms. This distribution is significant for plant breeding and yield optimization, as berries contain the highest concentration of active derivatives (Weissenberg, Levy, & Wasserman, 1989).

Cell Differentiation

  • Certain this compound (DHCC, Compounds B, C, D) have been developed to induce differentiation in human neoplastic cell lines, showing less effect on mineral metabolism (Srivastava, Ambrus, & Uskoković, 1995).

Bone Health and Endocrinology

Antitumor Effects

  • A calcitriol derivative named "gemini" has shown enhanced antitumor activity due to its ability to inhibit gene transcription in mammary carcinogenesis and induce leukemia differentiation (Maehr et al., 2009).

Psoriasis Treatment

Inflammatory Response

  • Vitamin D derivatives like calcitriol and tacalcitol can inhibit the expression of interleukin-6 and interleukin-8 in human nasal polyp fibroblast cultures, suggesting potential therapeutic applications in chronic inflammatory conditions like nasal polyposis (Rostkowska-Nadolska et al., 2010).

Prostaglandin Metabolism and Cancer

  • Calcitriol regulates genes involved in prostaglandin metabolism, which may contribute to its antiproliferative effects in prostate cancer cells (Moreno et al., 2005).

Athletic Performance

  • Calcitriol might influence athletic performance, as it regulates more than 1000 vitamin D-responsive human genes, including those in nerve and muscle tissue (Cannell et al., 2009).

Spinal Cord Injury Recovery

  • Calcitriol promotes locomotor recovery after spinal cord injury in rats by reducing oxidative stress and apoptosis and promoting autophagy (Zhou et al., 2016).

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OCCC#N)C

Synonyms

3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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